molecular formula C16H14BrNO5S B3035589 Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-93-1

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B3035589
CAS No.: 337920-93-1
M. Wt: 412.3 g/mol
InChI Key: RCJCWWPCROEUIP-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14BrNO5S and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects . This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties .

Cellular Effects

This compound has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability . In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection . The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241 . This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to folate metabolism in parasites . The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites . This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins .

Properties

IUPAC Name

dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCWWPCROEUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114337
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337920-93-1
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337920-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 2
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 5
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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